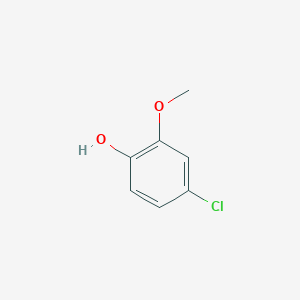

4-Chloro-2-méthoxyphénol

Vue d'ensemble

Description

Le 4-chloro-2-méthoxyphénol, également connu sous le nom de 4-chloroguaïacol, est un composé chimique de formule moléculaire C7H7ClO2. Il s'agit d'un dérivé phénolique caractérisé par la présence d'un atome de chlore et d'un groupe méthoxy lié au cycle benzénique. Ce composé est connu pour ses propriétés antimicrobiennes et est utilisé dans diverses applications chimiques et industrielles .

Applications De Recherche Scientifique

4-Chloro-2-methoxyphenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition.

Medicine: It is investigated for potential therapeutic applications due to its bioactive properties.

Industry: It is used in the production of disinfectants, preservatives, and other industrial chemicals

Mécanisme D'action

Target of Action

4-Chloro-2-methoxyphenol, also known as 4-Chloroguaiacol, is a phenol derivative . The primary target of this compound is the respiratory system . .

Mode of Action

It is known to exhibit antimicrobial activity, showing inhibition againstS. aureus and E. coli This suggests that it may interact with bacterial cells, possibly disrupting their cell wall or inhibiting essential enzymes, leading to their death

Biochemical Pathways

It’s known that chlorophenols can be degraded by various microbial groups including bacteria, fungi, actinomycetes, and yeast . This degradation process involves several enzymes and biochemical reactions, suggesting that 4-Chloro-2-methoxyphenol may interact with these pathways.

Result of Action

Its antimicrobial activity suggests that it may lead to the death of bacterial cells . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methoxyphenol. For instance, in an anaerobic environment, the presence of chlorine-based compounds like 4-Chloro-2-methoxyphenol can decrease the availability of oxygen, potentially affecting respiration . Additionally, factors such as pH, temperature, and the presence of other chemicals can also impact its stability and activity.

Analyse Biochimique

Biochemical Properties

4-Chloro-2-methoxyphenol is known for its antimicrobial properties . It has been found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 110 μg/mL

Cellular Effects

It is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

Molecular Mechanism

It is known that the compound has three active sites: hydroxyl, allylic, and aromatic groups . These sites could potentially interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 241 °C and a melting point of 16-17 °C . It is slightly soluble in water .

Metabolic Pathways

It is known that the compound can be metabolized via the ortho-cleavage pathway .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le 4-chloro-2-méthoxyphénol peut être synthétisé par plusieurs méthodes. Une méthode courante implique la chloration du guaïacol (2-méthoxyphénol) en présence d'un agent chlorant tel que le chlorure de thionyle ou le pentachlorure de phosphore. La réaction se produit généralement dans des conditions contrôlées pour assurer une chloration sélective en position para par rapport au groupe hydroxyle .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit à l'aide de procédés de chloration à grande échelle. La réaction est réalisée dans des réacteurs équipés de systèmes de contrôle de la température et de la pression pour optimiser le rendement et la pureté. Le produit est ensuite purifié par distillation ou recristallisation pour obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-chloro-2-méthoxyphénol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones ou d'autres dérivés oxydés.

Réduction : Le composé peut être réduit pour éliminer l'atome de chlore, produisant du 2-méthoxyphénol.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs nucléophiles tels que l'amidure de sodium ou le méthylate de sodium sont utilisés en conditions basiques.

Principaux produits formés :

Oxydation : Quinones et autres composés phénoliques oxydés.

Réduction : 2-Méthoxyphénol.

Substitution : Divers phénols substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse d'autres composés chimiques, notamment des produits pharmaceutiques et des produits agrochimiques.

Biologie : Les propriétés antimicrobiennes du composé le rendent utile pour étudier l'inhibition des bactéries et des champignons.

Médecine : Il est étudié pour ses applications thérapeutiques potentielles en raison de ses propriétés bioactives.

Industrie : Il est utilisé dans la production de désinfectants, de conservateurs et d'autres produits chimiques industriels

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec les membranes cellulaires microbiennes, entraînant une perturbation de l'intégrité de la membrane et l'inhibition des processus cellulaires essentiels. Le composé cible les enzymes et les protéines impliquées dans la synthèse de la paroi cellulaire et la production d'énergie, entraînant finalement la mort cellulaire .

Composés similaires :

- 2-Chloro-4-méthoxyphénol

- 4-Chloro-2-méthylphénol

- 4-Chloro-2-éthylphénol

Comparaison : Le this compound est unique en raison de sa disposition de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparé au 2-chloro-4-méthoxyphénol, il présente une position différente des groupes chlore et méthoxy, affectant sa réactivité et son activité antimicrobienne. De même, le 4-chloro-2-méthylphénol et le 4-chloro-2-éthylphénol ont des substituants alkyles différents, ce qui conduit à des variations dans leur comportement chimique et leurs applications .

Comparaison Avec Des Composés Similaires

- 2-Chloro-4-methoxyphenol

- 4-Chloro-2-methylphenol

- 4-Chloro-2-ethylphenol

Comparison: 4-Chloro-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-chloro-4-methoxyphenol, it has a different position of the chlorine and methoxy groups, affecting its reactivity and antimicrobial activity. Similarly, 4-chloro-2-methylphenol and 4-chloro-2-ethylphenol have different alkyl substituents, leading to variations in their chemical behavior and applications .

Propriétés

IUPAC Name |

4-chloro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZQMMMRFNURSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074974 | |

| Record name | Phenol, 4-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16766-30-6 | |

| Record name | Phenol, 4-chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

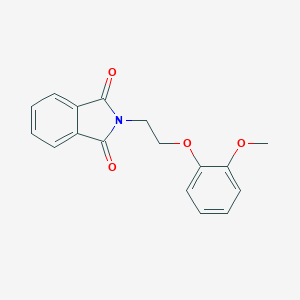

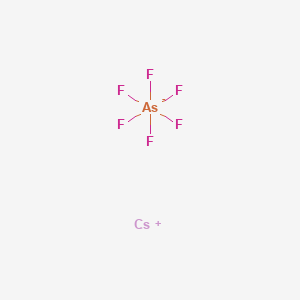

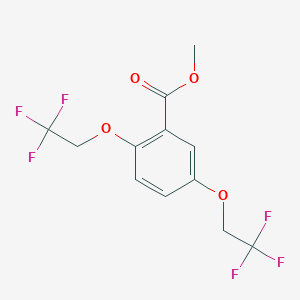

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

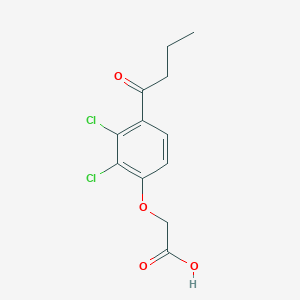

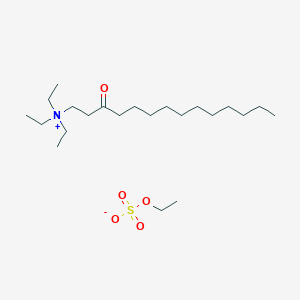

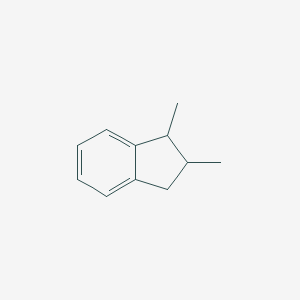

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)

![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)

![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)

![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)